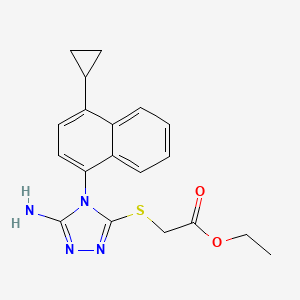![molecular formula C14H11FO3 B14029680 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For example, 2-fluoro-5-methoxyphenylboronic acid can be coupled with 3-bromobenzoic acid under these conditions to yield the desired product.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthetic routes such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylate or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the carboxylic acid group.
2-Fluoro-4-bromobiphenyl: Similar biphenyl structure with different substituents.
2-Fluoro-5-methoxybenzeneboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11FO3 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Clave InChI |
XNACEPPBVPKAPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)


![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)




![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)



![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
